Beauvericin A -

Beauvericin A

Catalog Number: EVT-10953081
CAS Number:
Molecular Formula: C46H59N3O9
Molecular Weight: 798.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Beauvericin A is a natural product found in Cordyceps polyarthra and Cordyceps tenuipes with data available.
Source

Beauvericin A is predominantly synthesized by fungi such as Fusarium spp. and Beauveria bassiana. These organisms are commonly found in soil and decaying plant material, where they play a role in nutrient cycling. The production of Beauvericin A can vary based on environmental conditions, such as temperature and substrate availability, which influence fungal metabolism and secondary metabolite production .

Classification

Beauvericin A belongs to the class of compounds known as depsipeptides, specifically categorized under the enniatin family. It is characterized by its cyclic structure and is classified as a mycotoxin due to its toxic effects on living organisms, particularly in higher concentrations .

Synthesis Analysis

Methods

The total synthesis of Beauvericin A has been achieved through various chemical methods. One notable approach involves the use of specific amino acids, such as N-methyl-L-phenylalanine and D-hydroxyisovaleryl acid, which are linked together to form the cyclic structure. The synthesis typically includes several key steps:

  1. Formation of Acyclic Precursors: The initial step involves synthesizing acyclic fragments through esterification reactions.
  2. Cyclization: The acyclic precursors are then cyclized to form the hexadepsipeptide structure.
  3. Purification: The final product undergoes purification processes such as chromatography to isolate Beauvericin A from reaction by-products .

Technical details reveal that the synthesis often employs reagents like 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride for coupling reactions, followed by purification techniques including column chromatography.

Molecular Structure Analysis

Structure

The molecular structure of Beauvericin A can be described as follows:

  • Chemical Formula: C₇₈H₁₃₅N₉O₁₂
  • Molecular Weight: 783.957 g/mol
  • Structure: It features a cyclic arrangement with alternating N-methyl-phenylalanine and D-hydroxyisovaleryl residues.

The compound exhibits a three-fold axis of symmetry, which contributes to its unique physical properties .

Data

X-ray crystallography and nuclear magnetic resonance spectroscopy have been utilized to confirm the structural integrity of synthetic Beauvericin A, ensuring that it matches the natural product's configuration .

Chemical Reactions Analysis

Reactions

Beauvericin A participates in several chemical reactions that are significant for its biological activity:

  1. Ionophoric Activity: It can form complexes with cations, particularly calcium ions, enhancing their permeability across cell membranes.
  2. Cytotoxicity Mechanism: The compound induces oxidative stress in cells, leading to apoptosis through mitochondrial pathways. This process involves the activation of calcium-dependent endonucleases that fragment DNA .

Technical details indicate that Beauvericin A's interactions with cellular components can lead to significant alterations in cell viability and function.

Mechanism of Action

Process

The mechanism by which Beauvericin A exerts its biological effects involves several key steps:

  1. Calcium Ion Influx: Upon entering a cell, Beauvericin A increases calcium ion permeability, leading to elevated intracellular calcium levels.
  2. Oxidative Stress Induction: This influx triggers oxidative stress responses, resulting in reactive oxygen species production.
  3. Apoptosis Activation: The combined effects lead to mitochondrial dysfunction and activation of apoptotic pathways, ultimately resulting in cell death .

Data from various studies show that Beauvericin A exhibits different levels of cytotoxicity across various cancer cell lines, highlighting its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Beauvericin A is typically found as a white or off-white powder.
  • Solubility: It has low solubility in water due to its non-polar characteristics but is soluble in organic solvents.

Chemical Properties

  • Stability: The compound is stable under acidic conditions but may degrade under alkaline environments.
  • Reactivity: Its lack of chargeable groups contributes to low chemical reactivity compared to other mycotoxins .

Relevant analyses indicate that these properties affect its bioavailability and interaction with biological systems.

Applications

Beauvericin A has garnered interest for its potential applications in various fields:

  1. Agriculture: Due to its antifungal properties, it may be used as a biopesticide against plant pathogens.
  2. Medicine: Research into its cytotoxic effects suggests potential uses in cancer therapies, particularly for targeting specific cancer cell lines.
  3. Food Safety: Monitoring for Beauvericin A contamination in food products is essential due to its toxicological profile .
Biosynthetic Pathways and Molecular Regulation of Beauvericin A

Nonribosomal Peptide Synthetase (Nonribosomal Peptide Synthetase)-Mediated Assembly Mechanisms

Beauvericin A biosynthesis occurs through a specialized iterative mechanism catalyzed by large multidomain enzymes classified as Nonribosomal Peptide Synthetases. The central enzyme, beauvericin synthase (BEAS), is a 250–352 kDa protein organized into distinct catalytic domains that activate, modify, and condense substrates in a recursive fashion [1] [3] [6]. Structural and functional studies reveal that BEAS follows a linear alternating incorporation strategy rather than a parallel oligomerization model. Its domain architecture comprises three condensation domains (C1, C2, C3), two adenylation domains (A1, A2), a methyltransferase domain (MT), and three thiolation domains (T1, T2a, T2b) [6].

The catalytic cycle initiates when adenylation domain A1 activates D-2-hydroxyisovaleric acid (D-Hiv) using adenosine triphosphate, forming D-Hiv-AMP. This intermediate is covalently attached to the phosphopantetheine arm of thiolation domain T1. Simultaneously, adenylation domain A2 activates L-phenylalanine (L-Phe), which is subsequently N-methylated by the methyltransferase domain using S-adenosyl methionine as the methyl donor. The resulting N-methyl-L-phenylalanine (N-Me-L-Phe) is loaded onto thiolation domain T2a or T2b [5] [6]. Condensation domain C2 then catalyzes amide bond formation between D-Hiv (on T1) and N-Me-L-Phe (on T2a/T2b), generating a dipeptidol monomer.

Table 1: Catalytic Domains of Beauvericin Synthase and Their Functions

DomainFunctionEssentiality in Cyclization
C1Initiates first condensation; role in starter unit activationNon-essential
C2Catalyzes peptide bond between D-Hiv and N-Me-L-PheEssential
C3Alternates chain elongation with C2; performs final cyclizationEssential
A1Activates D-hydroxyisovaleric acid (D-Hiv)Essential
A2Activates L-phenylalanineEssential
MTMethylates L-Phe to N-methyl-L-phenylalanineEssential
T1Carrier for D-HivEssential
T2a/T2bTwin carriers for N-Me-L-Phe; functionally redundantEither sufficient

Crucially, condensation domain C3 alternates with C2 to iteratively extend the depsipeptide chain. After the first dipeptidol synthesis, C3 catalyzes ester bond formation between the carboxyl group of N-Me-L-Phe and the hydroxyl group of a subsequent D-Hiv unit. This recursive process repeats, with the growing chain swinging between T1 and T2a/T2b carriers. After three elongation cycles, C3 recognizes the full-length hexadepsipeptide and catalyzes cyclization via intramolecular esterification, releasing beauvericin A [6]. Domain inactivation experiments confirm that C3 is indispensable for cyclization, while T2a and T2b exhibit functional redundancy—loss of T2a reduces yield by ~85%, but T2b deletion retains ~68% activity [6].

Genetic and Epigenetic Regulation of Beauvericin Synthase (Beauvericin Synthase)

Expression of the beas gene and beauvericin A production are tightly controlled by hierarchical regulatory networks involving both genetic and epigenetic factors. The core biosynthetic cluster in Beauveria bassiana spans ~9.5 kb and encodes BEAS alongside auxiliary enzymes for transport and precursor supply [4] [8]. Global regulators exert significant influence:

  • BbLaeA: A nuclear protein belonging to the velvet family acts as a master epigenetic activator. Deletion of BblaeA reduces beauvericin A titers by 2–4 fold, while overexpression increases production 1–2.26 fold. BbLaeA also enables biosynthesis of bassiatin, a secondary metabolite undetectable in wild-type or ΔBblaeA strains [4]. This regulator likely facilitates chromatin remodeling to de-repress the beas cluster.
  • Calmodulin (CaM): Beauvericin synthase contains a calmodulin-binding motif (residues 2124–2143). Ca²⁺-bound calmodulin interacts with this motif, inducing conformational changes that suppress 2-ketoisovalerate reductase activity—a key enzyme generating D-Hiv precursors. This effectively downregulates flux into beauvericin A biosynthesis under low-Ca²⁺ conditions [1] [8].

Environmental cues further modulate production:

  • Light wavelength: In Cordyceps chanhua, white light exposure significantly suppresses beauvericin A synthesis (p<0.05) by downregulating beas transcription and precursor pathways. Transcriptomics reveals inhibition of D-hydroxyisovaleric acid biosynthesis as the primary mechanism, despite promotion of phenylalanine synthesis [7].
  • Substrate availability: Precursor-directed biosynthesis demonstrates that supplementing cultures with non-canonical amino acids (e.g., leucine, norleucine, fluorinated phenylalanine derivatives) redirects BEAS specificity, generating beauvericin A analogues like beauvericins B–C [5] [6].

Table 2: Regulatory Mechanisms Influencing Beauvericin A Biosynthesis

RegulatorTypeEffect on Beauvericin AMechanism
BbLaeAEpigenetic↑ 1–2.26× (OE); ↓ 2–4× (Δ)Chromatin remodeling; cluster derepression
CalmodulinCalcium sensor↓ under high Ca²⁺Suppression of D-Hiv precursor synthesis
White lightEnvironmentalSignificant ↓ (p<0.05)Transcriptional downregulation of beas and D-Hiv pathway
N-methyl-L-Phe poolMetabolicDirectly proportional to productionPrecursor supply for adenylation domain A2

Substrate Specificity and Modular Organization of Biosynthetic Clusters

Beauvericin synthase exhibits notable substrate promiscuity within its adenylation domains, enabling structural diversification. Adenylation domain A1 strictly selects D-hydroxy acids with branched aliphatic chains (e.g., D-Hiv, D-2-hydroxy-3-methylpentanoic acid). In contrast, adenylation domain A2 accommodates diverse hydrophobic amino acids—primarily L-Phe but also L-leucine, L-isoleucine, L-valine, and synthetic analogs like allylglycine or meta-fluoro-phenylalanine [5] [6]. This flexibility arises from nonpolar substrate-binding pockets in A2, particularly residues Asp²⁴³⁷ and Leu²⁴⁴⁰ in Fusarium proliferatum BEAS, which permit bulkier residues [5]. Methyltransferase domain activity is substrate-gated; it efficiently methylates L-Phe but not alternative amino acids incorporated at A2 [6].

The beas cluster follows a conserved C1-A1-T1-C2-A2-MT-T2a-T2b-C3 modular organization across producers. Domain-swapping experiments between Beauveria bassiana BEAS (trimer-forming) and bassianolide synthase (tetramer-forming) confirmed that condensation domain C3 dictates chain length. Implanting bassianolide synthase C3 into BEAS shifted product specificity from cyclic trimers (beauvericin A) to tetramers (bassianolide derivatives) [6]. This highlights C3's role as the "gatekeeper" for cyclization specificity.

Beyond the core synthase, accessory genes within the cluster include:

  • Transporter genes: Encoding ATP-binding cassette transporters for beauvericin A efflux.
  • Regulatory genes: Including BbJmjC, a Jumonji C-domain histone demethylase co-regulated with beas [4].
  • Precursor pathway genes: In Fusarium, the esyn1 cluster co-localizes with genes for D-Hiv biosynthesis (e.g., ketoisovalerate reductase), though these are genomically separate in Beauveria [5] [8].

Comparative Biosynthesis Across Fungal Genera (Beauveria vs. Fusarium)

While beauvericin A is structurally identical whether produced by Beauveria or Fusarium, genomic context, regulation, and synthase evolution differ substantially between genera:

  • Genetic divergence of beas: Phylogenetic analysis of beas homologs reveals genus-specific clustering. Beauveria bassiana beas shares only 66% amino acid identity with Fusarium proliferatum beauvericin synthase, with pronounced divergence in the methyltransferase domain and condensation domain C3 [2] [5]. These variations correlate with differential substrate selectivity—Fusarium BEAS incorporates L-valine derivatives more efficiently than Beauveria BEAS [5].
  • Chromosomal compartmentalization: In Fusarium, beas frequently resides on lineage-specific (LS) chromosomes enriched with transposons and pathogenicity genes. For example, in Fusarium vanettenii, beas localizes to a 1.6 Mb LS chromosome containing 42.2% repetitive elements and multiple virulence-associated genes [10]. Conversely, Beauveria beas occupies core chromosomes essential for basal metabolism.
  • Co-production with other metabolites: Fusarium species often co-express beauvericin A with enniatins via shared precursors and similar Nonribosomal Peptide Synthetases. Structural analysis of enniatin/beauvericin synthase (ESYN1) in Fusarium identified a β-strand motif (Asn⁷⁸⁹-Ala⁷⁹³/His⁷⁹⁷-Asp⁸⁰²) determining beauvericin A versus enniatin output [5]. Beauveria lacks ESYN1 and instead co-produces bassianolide via a homologous Nonribosomal Peptide Synthetase [6].
  • Regulatory differences: Fusarium beauvericin A synthesis responds strongly to nitrogen availability and pH, whereas Beauveria production is more influenced by Ca²⁺ signaling and light exposure [1] [7] [8].

Table 3: Comparative Biosynthesis of Beauvericin A in Beauveria and Fusarium

FeatureBeauveriaFusarium
Synthase size351.9 kDa (BbBEAS)347 kDa (FpESYN1)
Chromosomal locationCore chromosomesLineage-specific (LS) chromosomes
Repetitive elementsLow (<5% around beas)High (up to 42.2% in LS chromosomes)
Co-produced metabolitesBassianolide, beauvericins B–CEnniatins A–C, fumonisins
Key regulatorsBbLaeA, calmodulin, lightpH, nitrogen sources, Fsr1 (G-protein signaling)
Substrate preferenceD-Hiv + N-Me-L-Phe (broad amino acid tolerance)D-Hiv + N-Me-L-Phe or N-Me-L-Val

Properties

Product Name

Beauvericin A

IUPAC Name

(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-6-[(2S)-butan-2-yl]-4,10,16-trimethyl-12,18-di(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

Molecular Formula

C46H59N3O9

Molecular Weight

798.0 g/mol

InChI

InChI=1S/C46H59N3O9/c1-10-31(6)40-43(52)49(9)36(27-33-22-16-12-17-23-33)45(54)57-38(29(2)3)41(50)47(7)35(26-32-20-14-11-15-21-32)44(53)56-39(30(4)5)42(51)48(8)37(46(55)58-40)28-34-24-18-13-19-25-34/h11-25,29-31,35-40H,10,26-28H2,1-9H3/t31-,35-,36-,37-,38+,39+,40+/m0/s1

InChI Key

JQUGYVKOYKGIRB-PGVJVUNISA-N

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C

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